2-(2,6-Dimethylphenyl)acetaldehyde

Conformational Analysis NMR Spectroscopy Steric Effects

2-(2,6-Dimethylphenyl)acetaldehyde (CAS 27843-11-4, C₁₀H₁₂O, MW 148.2 g/mol) is an arylacetaldehyde featuring a sterically demanding 2,6-dimethylphenyl group. This ortho-disubstitution pattern imposes unique conformational constraints and electronic effects relative to unsubstituted or mono-substituted phenylacetaldehydes.

Molecular Formula C10H12O
Molecular Weight 148.20
CAS No. 27843-11-4
Cat. No. B3050684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylphenyl)acetaldehyde
CAS27843-11-4
Molecular FormulaC10H12O
Molecular Weight148.20
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CC=O
InChIInChI=1S/C10H12O/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5,7H,6H2,1-2H3
InChIKeyVUEHAUDFVQWQKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,6-Dimethylphenyl)acetaldehyde (CAS 27843-11-4): Arylacetaldehyde Scaffold with Ortho-Dimethyl Substitution for Research Applications


2-(2,6-Dimethylphenyl)acetaldehyde (CAS 27843-11-4, C₁₀H₁₂O, MW 148.2 g/mol) is an arylacetaldehyde featuring a sterically demanding 2,6-dimethylphenyl group. This ortho-disubstitution pattern imposes unique conformational constraints and electronic effects relative to unsubstituted or mono-substituted phenylacetaldehydes. The compound is offered as a research-grade intermediate with typical purity specifications ≥95% and is documented in patents as a synthetic building block for pharmaceutical and agrochemical targets [1].

Procurement Alert: Why Structurally Similar Arylacetaldehydes Are Not Interchangeable with 2-(2,6-Dimethylphenyl)acetaldehyde


The 2,6-dimethyl substitution creates a unique steric environment that fundamentally alters the compound's conformational preferences and reactivity profile compared to unhindered analogs like phenylacetaldehyde. NMR conformational analyses of substituted phenylacetaldehydes demonstrate that ortho-substitution significantly influences the rotational barrier about the C(sp²)-C(sp³) bond and the relative stability of rotameric states [1]. In the context of 2,6-dialkylphenyl ketones, comparative basicity studies reveal that the interplay of steric bulk and electronic polarizability results in a compensation effect, meaning that even small changes in the alkyl substituent pattern can lead to non-intuitive differences in physicochemical properties [2]. Consequently, replacing 2-(2,6-Dimethylphenyl)acetaldehyde with a generic arylacetaldehyde in a synthetic sequence validated with this specific compound risks altering reaction kinetics, selectivity, or the isolation properties of downstream intermediates.

2-(2,6-Dimethylphenyl)acetaldehyde: Comparative Evidence for Scientific Procurement and Compound Selection


Rotameric Preference and Conformational Stability of 2-(2,6-Dimethylphenyl)acetaldehyde vs. Unsubstituted Phenylacetaldehyde

NMR spectroscopic studies of substituted phenylacetaldehydes reveal that the introduction of ortho-methyl groups alters the rotational barrier about the C(sp²)-C(sp³) bond. While the study does not provide specific numerical barrier values for 2-(2,6-Dimethylphenyl)acetaldehyde, it establishes a class-level inference that increasing steric bulk in the ortho positions increases the energy barrier to rotation and shifts the equilibrium toward the conformer where the phenyl group eclipses the carbonyl group, a trend that becomes more pronounced in higher dielectric media [1]. This behavior is absent in unsubstituted phenylacetaldehyde.

Conformational Analysis NMR Spectroscopy Steric Effects

Steric Bulk and Electronic Polarizability Compensation: Comparative Basicity of 2,6-Dimethylphenyl vs. Other 2,6-Dialkylphenyl Systems

A comparative analysis of the gas-phase basicity (GB) of alkyl 2,6-dialkylphenyl ketones demonstrates that the basicity is remarkably insensitive to structural variations due to a compensation between steric hindrance and electronic polarizability [1]. For 2,6-dimethylphenyl systems, the relatively low steric bulk (compared to larger alkyl groups) is offset by lower polarizability, resulting in a distinct GB value. While this study pertains to ketones rather than aldehydes, the 2,6-dimethylphenyl scaffold is a common moiety, and the principle of compensation can be reasonably extended (class-level inference) to the corresponding arylacetaldehydes. This implies that 2-(2,6-dimethylphenyl)acetaldehyde will exhibit a unique balance of steric and electronic effects not replicated by analogs with different ortho-substituents (e.g., 2,6-diethylphenyl or 2,6-dichlorophenyl).

Physical Organic Chemistry Basicity Steric Effects

Documented Synthetic Utility: Validated Procedure for the Preparation of 2-(2,6-Dimethylphenyl)acetaldehyde

A patent-exemplified procedure details the synthesis of 2-(2,6-Dimethylphenyl)acetaldehyde via acidic hydrolysis of the corresponding 2-methoxyvinyl derivative. The reaction, conducted on an 11.2 g scale, yields the target aldehyde in 86% isolated yield after purification by bulb-to-bulb distillation [1]. This reproducible, moderate-to-high yielding protocol provides a benchmark for evaluating alternative synthetic routes or for planning larger-scale procurement. In contrast, many closely related arylacetaldehydes lack such detailed, publicly available synthetic procedures, making process optimization and purity verification more challenging.

Synthetic Methodology Process Chemistry Aldehyde Synthesis

Validated Application Scenarios for 2-(2,6-Dimethylphenyl)acetaldehyde (CAS 27843-11-4) in Scientific Research


Synthesis of Sterically Hindered Pharmaceutical Intermediates Requiring Ortho-Disubstituted Aromatic Motifs

The 2,6-dimethyl substitution pattern is a common motif in bioactive molecules, including local anesthetics (e.g., lidocaine derivatives) and cardiovascular agents (e.g., ranolazine precursors). 2-(2,6-Dimethylphenyl)acetaldehyde serves as a direct precursor for introducing this specific aryl group into more complex structures via standard aldehyde chemistry (e.g., reductive amination, Grignard addition, aldol condensation). The validated synthetic procedure [1] and defined purity specification ensure that researchers can reliably access this building block for generating compound libraries or optimizing lead candidates.

Mechanistic Studies of Steric and Electronic Effects in Arylacetaldehyde Reactivity

The unique steric profile of 2-(2,6-Dimethylphenyl)acetaldehyde makes it an ideal probe for investigating the interplay between steric hindrance and electronic effects on aldehyde reactivity. Researchers studying nucleophilic addition, enolate formation, or pericyclic reactions can use this compound to systematically vary steric demand while maintaining a consistent electronic framework, enabling direct comparison with less hindered arylacetaldehydes. The documented conformational preferences [2] provide a valuable starting point for computational modeling and mechanistic interpretation.

Preparation of Chiral Building Blocks via Asymmetric Transformations

The enhanced conformational rigidity imparted by the ortho-dimethyl groups can influence the stereochemical outcome of asymmetric reactions involving the aldehyde. For example, in diastereoselective additions or chiral-catalyzed transformations, the restricted rotation around the aryl-CH₂ bond may lead to improved facial selectivity compared to unhindered phenylacetaldehyde. This property is particularly valuable in medicinal chemistry programs where absolute stereochemistry is critical for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,6-Dimethylphenyl)acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.